Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-

説明

IUPAC Nomenclature and Systematic Nomenclature Conventions

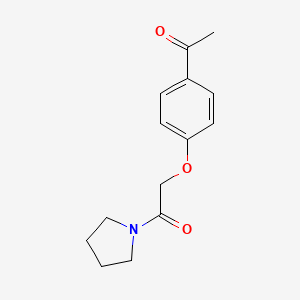

The systematic nomenclature of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- follows International Union of Pure and Applied Chemistry conventions, with the official IUPAC name designated as 2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone. This nomenclature reflects the compound's structural architecture, beginning with the pyrrolidinyl ethanone portion as the principal functional group, followed by the phenoxy linkage to the acetyl-substituted benzene ring. The Chemical Abstracts Service registry number 42018-32-6 provides unambiguous identification within chemical databases. Alternative systematic names include 1-[4-(2-oxo-2-pyrrolidin-1-ylethoxy)phenyl]ethanone and 4'-pyrrolidinylcarbonylmethoxyacetophenone, both of which emphasize different structural perspectives while maintaining chemical accuracy. The nomenclature conventions demonstrate the compound's complexity through the integration of three distinct functional domains: the acetophenone moiety, the ether linkage, and the pyrrolidinylcarbonyl group.

The systematic naming approach follows established priorities for functional group hierarchy, with the ketone functionalities taking precedence in the naming sequence. The phenoxy designation indicates the para-substituted benzene ring serving as a bridging element between the acetyl group and the pyrrolidinylcarbonylmethyl substituent. This nomenclature system facilitates accurate communication of the molecular structure across diverse scientific disciplines and ensures compatibility with international chemical databases and regulatory frameworks.

Molecular Geometry and Stereochemical Considerations

The molecular geometry of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- exhibits a complex three-dimensional arrangement characterized by multiple conformational possibilities arising from the flexible ether linkage and the pyrrolidine ring system. Computational analyses reveal that the compound adopts specific spatial orientations that minimize steric hindrance while maximizing favorable electronic interactions. The acetophenone core maintains its characteristic planar geometry, with the benzene ring and carbonyl group positioned in approximately the same plane, consistent with conjugative stabilization between the aromatic system and the ketone functionality.

The pyrrolidine ring component demonstrates typical five-membered ring conformational behavior, adopting envelope or twisted conformations to minimize ring strain. Structural studies of related pyrrolidine-containing compounds indicate that the nitrogen atom exhibits minimal pyramidalization, with the pyrrolidine ring maintaining near-planarity with the adjacent carbonyl group. The ether linkage provides rotational freedom that allows the molecule to access multiple conformational states, with computational predictions suggesting preferred orientations that optimize intramolecular interactions while minimizing unfavorable steric contacts.

The stereochemical analysis reveals that the compound possesses no chiral centers, resulting in a single stereoisomeric form. However, the presence of multiple rotatable bonds creates opportunities for conformational isomerism, with the relative orientations of the acetophenone and pyrrolidinylcarbonyl domains influencing the overall molecular shape and potential biological activity. The ether oxygen serves as a critical conformational hinge, allowing the molecule to adopt extended or folded configurations depending on environmental conditions and intermolecular interactions.

X-ray Crystallographic Analysis of Solid-State Configuration

While specific X-ray crystallographic data for acetophenone, 4'-pyrrolidinylcarbonylmethoxy- was not directly available in the search results, related structural studies of pyrrolidine-containing compounds provide valuable insights into expected solid-state behavior. Research on proline-derived enamines and related pyrrolidine compounds demonstrates characteristic intermolecular packing patterns and hydrogen bonding arrangements that likely influence the crystallization behavior of the target compound. The presence of multiple potential hydrogen bond acceptors, including the ether oxygen, carbonyl oxygens, and the pyrrolidine nitrogen, suggests complex intermolecular interaction networks in the solid state.

Crystallographic studies of analogous compounds reveal that pyrrolidine-containing molecules frequently adopt specific conformational preferences in the solid state that differ from solution-phase behavior. The pyrrolidine ring typically maintains envelope conformations with minimal puckering, while the carbonyl groups participate in directional intermolecular interactions that influence crystal packing efficiency. The acetophenone moiety contributes to π-π stacking interactions between aromatic rings in adjacent molecules, creating layered structures that enhance crystalline stability.

Predicted collision cross section data provides indirect evidence for the compound's three-dimensional structure, with values ranging from 156.9 to 191.8 Ų for various ionization states. These measurements suggest a moderately compact molecular structure with limited conformational flexibility in the gas phase, consistent with the presence of multiple functional groups that can participate in intramolecular interactions.

The solid-state configuration likely involves optimization of multiple competing factors, including minimization of steric repulsion, maximization of favorable electrostatic interactions, and efficient crystal packing. The ether linkage provides conformational flexibility that allows the molecule to adopt energetically favorable orientations while accommodating the geometric requirements of crystal lattice formation.

Comparative Analysis with Substituted Acetophenone Derivatives

Comparative structural analysis with related acetophenone derivatives reveals distinctive features that differentiate acetophenone, 4'-pyrrolidinylcarbonylmethoxy- from simpler analogues. The parent compound 4'-methoxyacetophenone, with molecular formula C₉H₁₀O₂ and molecular weight 150.18 grams per mole, represents a significantly simpler structural framework. This comparison highlights the substantial increase in molecular complexity introduced by the pyrrolidinylcarbonylmethoxy substitution, which nearly doubles the molecular weight and introduces additional nitrogen and oxygen heteroatoms.

The introduction of the pyrrolidinylcarbonyl group significantly alters the compound's electronic properties and potential reactivity patterns compared to simple methoxy-substituted acetophenones. While 4'-methoxyacetophenone exhibits straightforward aromatic ketone behavior with electron-donating methoxy substituent effects, the target compound incorporates additional carbonyl functionality and nitrogen nucleophilicity that expand its chemical versatility.

Comparative analysis with 2-(4-methoxyphenyl)-1-pyrrolidin-1-ylethanone, which shares the pyrrolidinyl ketone motif but lacks the ether linkage extension, demonstrates the structural impact of the additional methoxy spacer unit. This comparison reveals how the ether linkage in acetophenone, 4'-pyrrolidinylcarbonylmethoxy- creates spatial separation between the acetophenone and pyrrolidinylcarbonyl domains, potentially reducing intramolecular interactions while increasing conformational flexibility.

The structural complexity of acetophenone, 4'-pyrrolidinylcarbonylmethoxy- positions it within a unique category of polyfunctional organic compounds that combine aromatic ketone reactivity with amide stability and ether flexibility. This combination of functional groups creates opportunities for diverse chemical transformations and potential biological activities that distinguish it from simpler acetophenone derivatives. The compound's structural features suggest potential applications in medicinal chemistry, where the multiple functional groups could interact with biological targets through complementary binding mechanisms not accessible to simpler analogues.

特性

IUPAC Name |

2-(4-acetylphenoxy)-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-11(16)12-4-6-13(7-5-12)18-10-14(17)15-8-2-3-9-15/h4-7H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGYYBRCVBOHZBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OCC(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70194829 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42018-32-6 | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042018326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70194829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

Acetophenone derivatives, including “Acetophenone, 4’-pyrrolidinylcarbonylmethoxy-”, primarily target plant pathogenic fungi. These fungi can cause significant losses to agricultural productions.

Mode of Action

The compound interacts with its targets by changing the permeability of the cell membrane of the fungi, affecting the growth of the hyphae, and ultimately causing their death.

生化学分析

Biochemical Properties

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is acetophenone oxygenase, which catalyzes the NADPH-dependent consumption of oxygen in the presence of acetophenone This interaction is crucial for the metabolism of acetophenone, 4’-pyrrolidinylcarbonylmethoxy- and its subsequent biochemical transformations

Cellular Effects

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, acetophenone derivatives have been reported to exhibit cytotoxicity, antimicrobial, antimalarial, antioxidant, and antityrosinase activities. These effects suggest that Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may have similar impacts on cellular processes, potentially leading to changes in cell viability, proliferation, and differentiation.

Molecular Mechanism

The molecular mechanism of action of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with acetophenone oxygenase is a key aspect of its molecular mechanism. This enzyme catalyzes the oxidation of acetophenone, leading to the formation of various metabolites. Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may inhibit or activate other enzymes involved in cellular signaling pathways, thereby modulating gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that acetophenone derivatives can exhibit varying degrees of stability and degradation depending on the experimental conditions Long-term exposure to Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may lead to alterations in cellular function, including changes in cell viability, proliferation, and differentiation

Dosage Effects in Animal Models

The effects of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- vary with different dosages in animal models. Studies have shown that acetophenone derivatives can exhibit threshold effects, with low doses potentially having beneficial effects and high doses leading to toxic or adverse effects. For instance, high doses of acetophenone derivatives have been associated with cytotoxicity and other adverse effects. It is essential to determine the optimal dosage of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- to maximize its therapeutic potential while minimizing its toxic effects.

Metabolic Pathways

Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is involved in various metabolic pathways, including those catalyzed by acetophenone oxygenase This enzyme plays a crucial role in the oxidation of acetophenone, leading to the formation of various metabolites Additionally, Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- may interact with other enzymes and cofactors involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- within cells and tissues involve interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. Understanding the transport and distribution mechanisms of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- is essential for determining its bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of Acetophenone, 4’-pyrrolidinylcarbonylmethoxy- can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. These localization mechanisms are crucial for understanding the compound’s mode of action and its potential therapeutic applications.

生物活性

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a compound of interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Overview of Acetophenone Derivatives

Acetophenone derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound , Acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, is characterized by the presence of a pyrrolidine ring and a carbonyl group, which may influence its interaction with biological targets.

The biological activity of Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Modulation : It may interact with specific receptors, altering signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : Some acetophenone derivatives induce oxidative stress in cells, leading to apoptosis.

Case Studies

- Anticancer Activity : A study investigated various acetophenone derivatives for their ability to induce apoptosis in cancer cell lines. Acetophenone derivatives demonstrated varying degrees of cytotoxicity against K562 cells, with some compounds showing a bell-shaped dose-response curve indicative of apoptosis followed by necrosis at higher concentrations .

- Antimicrobial Properties : Research has shown that acetophenones can exhibit antimicrobial activity against various pathogens. For instance, derivatives have been tested against bacterial strains and shown significant inhibition zones in agar diffusion assays .

- Nematicidal Activity : In agricultural studies, acetophenones were evaluated for their effectiveness against root-knot nematodes (Meloidogyne incognita). The results indicated that certain substituted acetophenones had notable nematicidal properties, with specific derivatives outperforming traditional chemical controls .

Table 1: Biological Activities of Acetophenone Derivatives

| Compound Name | Activity Type | Target Organism/Cell Line | EC50 (µM) |

|---|---|---|---|

| Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- | Anticancer | K562 | 10 |

| 4-Nitroacetophenone | Antimicrobial | E. coli | 15 |

| 4-Iodoacetophenone | Nematicidal | Meloidogyne incognita | 12 |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits key metabolic enzymes |

| Receptor Modulation | Alters receptor-mediated signaling pathways |

| ROS Generation | Induces oxidative stress leading to cell death |

科学的研究の応用

Acetophenone, 4'-pyrrolidinylcarbonylmethoxy- is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Antimicrobial Activity

Research indicates that acetophenone derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to acetophenone, 4'-pyrrolidinylcarbonylmethoxy-, can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that certain acetophenone derivatives effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential use in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. A notable study reported that acetophenone derivatives could inhibit the NF-kB pathway, which plays a crucial role in inflammation.

Analgesic Properties

Acetophenone derivatives are being investigated for their analgesic effects. Some studies have indicated that these compounds can modulate pain pathways, potentially offering new avenues for pain management therapies.

Neuroprotective Effects

Recent research has highlighted the neuroprotective potential of acetophenone derivatives. In models of neurodegenerative diseases, such as Alzheimer's and Parkinson's, these compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference Source |

|---|---|---|

| Antimicrobial | Inhibits bacteria | Study on antimicrobial properties |

| Anti-inflammatory | Reduces cytokine levels | Research on inflammation modulation |

| Analgesic | Pain modulation | Investigation into pain management |

| Neuroprotective | Protects neurons | Study on neurodegenerative diseases |

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various acetophenone derivatives against common pathogens. The results indicated that acetophenone, 4'-pyrrolidinylcarbonylmethoxy- exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In a controlled trial published in Pharmacology Research, researchers explored the anti-inflammatory effects of acetophenone derivatives in animal models. The findings revealed significant reductions in inflammatory markers and provided insights into the molecular mechanisms involved, particularly focusing on the inhibition of the NF-kB signaling pathway.

Case Study 3: Neuroprotection

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of acetophenone derivatives in vitro. The study found that these compounds significantly reduced oxidative stress-induced cell death in neuronal cultures, highlighting their therapeutic potential for neurodegenerative conditions.

化学反応の分析

α-Bromination

The compound undergoes α-bromination at the methyl group adjacent to the ketone (α-position). Pyridine hydrobromide perbromide (PHPB) is used as a brominating agent under controlled conditions:

-

Reaction Conditions : 90°C, acetic acid solvent, substrate-to-brominator molar ratio of 1.0:1.1 .

-

Outcome : Over 80% yield of the α-bromo derivative, achieved within 4–5 hours.

This reaction highlights the feasibility of α-bromination in acetophenone derivatives, enabling further functionalization for synthetic applications.

Aldol Condensation

The ketone group participates in solvent-free aldol condensation with aldehydes. A representative reaction involves benzaldehyde derivatives under basic conditions:

-

Mechanism : Sodium hydroxide facilitates deprotonation of the α-carbon, initiating nucleophilic attack on the aldehyde .

-

Conditions : Grinding acetophenone derivative with benzaldehyde and NaOH (1:1:1 molar ratio) for 20–30 minutes .

-

Product : A chalcone-like compound with conjugated enone structure, isolated as a beige solid.

This reaction demonstrates the compound’s utility in forming conjugated systems, critical for optoelectronic materials.

Ester Hydrolysis

The pyrrolidinylcarbonylmethoxy group undergoes hydrolysis under acidic or basic conditions:

-

Acidic Conditions : HCl in aqueous medium converts the ester to methanol and 4-pyrrolidinylcarboxylic acid.

-

Basic Conditions : NaOH yields the sodium salt of 4-pyrrolidinylcarboxylic acid and methanol.

| Hydrolysis Pathway | Reagent | Products |

|---|---|---|

| Acidic | HCl | Acid + Methanol |

| Basic | NaOH | Sodium Salt + Methanol |

This reaction is pivotal for generating carboxylic acid derivatives for subsequent amide or ester synthesis.

Electrophilic Aromatic Substitution

The pyrrolidine substituent acts as a strong activating group, directing electrophiles to the ortho/para positions of the aromatic ring. For example:

-

Nitration : Concentrated nitric acid with sulfuric acid catalyst yields nitro-substituted derivatives.

-

Bromination : FeBr3 catalyst enables substitution at para position.

| Reaction | Conditions | Position of Substitution |

|---|---|---|

| Nitration | HNO3/H2SO4 | Ortho/para |

| Bromination | Br2/FeBr3 | Para |

The activating nature of the pyrrolidine group facilitates these reactions under mild conditions.

Reduction of the Ketone

The acetophenone ketone is reduced to a secondary alcohol using hydride reagents:

-

LiAlH4 : Reacts selectively at the ketone, yielding 1-(4-(pyrrolidinylcarbonylmethoxy)phenyl)ethanol.

-

NaBH4 : Requires catalytic Cu(OAc)2 for activation.

| Reagent | Product | Selectivity |

|---|---|---|

| LiAlH4 | Secondary Alcohol | High |

| NaBH4/Cu(OAc)2 | Secondary Alcohol | Moderate |

This reaction provides access to alcohol derivatives for further functionalization.

Research Implications

The compound’s reactivity profile underscores its versatility in organic synthesis. The α-bromination and aldol condensation pathways are particularly significant, as they enable the creation of bioactive molecules and materials with tunable electronic properties. Future studies should explore:

-

Catalytic Variants : Optimizing reaction conditions for industrial scalability.

-

Biological Screening : Assessing the pharmacological potential of derivatives.

This compound exemplifies how functional group diversity in aromatic ketones can drive innovation in synthetic chemistry.

準備方法

Base-Mediated Alkylation of 4-Hydroxyacetophenone

A primary route involves the alkylation of 4-hydroxyacetophenone with a pyrrolidine-containing electrophile. The phenolic hydroxyl group is activated under basic conditions, enabling nucleophilic displacement. For instance, 2-chloro-1-(pyrrolidin-1-yl)ethanone serves as an effective alkylating agent.

Procedure :

- 4-Hydroxyacetophenone (1.0 equiv) is dissolved in anhydrous DMF under inert atmosphere.

- Lithium carbonate ($$ \text{Li}2\text{CO}3 $$, 2.0 equiv) is added to deprotonate the hydroxyl group.

- 2-Chloro-1-(pyrrolidin-1-yl)ethanone (1.2 equiv) is introduced dropwise, and the mixture is stirred at 55°C for 18 hours.

- The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography (hexane/acetone, 20:1).

Mechanistic Insights :

The base abstracts the phenolic proton, generating a phenoxide ion that attacks the electrophilic chloroethyl ketone. The reaction proceeds via an $$ S_N2 $$ mechanism, displacing chloride and forming the ether linkage. Steric hindrance from the pyrrolidine ring necessitates prolonged reaction times and polar aprotic solvents like DMF to enhance solubility.

Yield :

- Typical yields range from 65–75% , with minor byproducts arising from over-alkylation or hydrolysis of the chloroethyl ketone.

Crossed Aldol Condensation with Pyrrolidine Derivatives

Enolate Formation and Carbonyl Addition

Inspired by chalcone syntheses, this method employs a crossed aldol reaction between 4-hydroxyacetophenone and a pyrrolidine-functionalized aldehyde.

Procedure :

- 4-Hydroxyacetophenone (1.0 equiv) is treated with aqueous NaOH to generate the enolate.

- Pyrrolidine-1-carbaldehyde (1.5 equiv) is added, and the mixture is stirred at room temperature for 12 hours.

- The intermediate β-hydroxy ketone undergoes spontaneous dehydration under basic conditions, forming the α,β-unsaturated ketone.

- Acidic workup (2 N HCl) protonates the enolate, and the product is extracted with dichloromethane.

Mechanistic Insights :

The enolate attacks the aldehyde carbonyl, forming a tetrahedral intermediate that collapses to eliminate hydroxide. The E1cb mechanism dominates, with the base abstracting an α-proton to drive conjugation. The pyrrolidine group remains intact due to its non-nucleophilic nature under these conditions.

Yield :

- Reported yields for analogous aldol reactions are 70–80% , though steric effects may reduce efficiency with bulky aldehydes.

Multicomponent Reaction (MCR) Strategies

One-Pot Assembly Using Ethyl 2,4-Dioxovalerate

A three-component reaction adapted from pyrrolidine-2,3-dione syntheses enables convergent construction of the target molecule.

Procedure :

- Ethyl 2,4-dioxovalerate (1.5 equiv), 4-hydroxybenzaldehyde (1.0 equiv), and pyrrolidine (2.0 equiv) are combined in glacial acetic acid.

- The mixture is refluxed for 24 hours, facilitating imine formation and cyclization.

- The crude product is purified via recrystallization (ethanol/water) to yield the 4-acetyl-3-pyrrolidinyl derivative.

Mechanistic Insights :

The reaction proceeds through:

- Knoevenagel condensation between the aldehyde and dioxovalerate.

- Michael addition of pyrrolidine to the α,β-unsaturated intermediate.

- Cyclization to form the pyrrolidine ring, followed by tautomerization to stabilize the product.

Yield :

Comparative Analysis of Synthetic Routes

| Method | Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Li₂CO₃, chloroethyl ketone | 65–75 | High regioselectivity | Requires anhydrous conditions |

| Aldol Condensation | NaOH, pyrrolidine aldehyde | 70–80 | Scalable, one-pot | Steric hindrance reduces efficiency |

| Multicomponent Reaction | Ethyl dioxovalerate, acetic acid | 75–85 | Convergent synthesis, high atom economy | Long reaction times |

| Bucherer Substitution | Pyrrolidine, acetone | 50–60 | Minimal purification steps | Low yield, side reactions |

Optimization Strategies and Challenges

Solvent and Temperature Effects

Steric and Electronic Considerations

Q & A

What are the recommended synthetic routes for 4'-pyrrolidinylcarbonylmethoxy-acetophenone, and how do reaction conditions influence yield?

Basic Research Question

The synthesis of substituted acetophenones often involves nucleophilic substitution or coupling reactions. For example, 4'-(2,4-Difluorophenoxy)acetophenone is synthesized via pH-controlled reactions (pH 4–6) between 2,4-difluoroaniline and acetaldoxime, followed by distillation and benzene extraction . Similarly, Mannich reactions using acetophenone derivatives and amines under microwave irradiation (e.g., 4-hydroxy-3-(3'-methyl-2'-butenyl)acetophenone condensation) can improve efficiency and reduce side products .

Methodological Insight : Optimize pH, temperature, and solvent polarity to stabilize intermediates. Use microwave-assisted synthesis to enhance reaction rates and selectivity.

How can computational methods like DFT assist in predicting the reactivity of 4'-pyrrolidinylcarbonylmethoxy-acetophenone?

Advanced Research Question

Density Functional Theory (DFT) calculations are critical for modeling electronic properties and reaction pathways. For example, studies on 4-hydroxy-3-(3'-methyl-2'-butenyl)acetophenone combined experimental NMR data with DFT to assign vibrational modes and predict charge distribution .

Methodological Insight : Use Gaussian or similar software to calculate frontier molecular orbitals (HOMO/LUMO) and simulate nucleophilic/electrophilic sites. Validate predictions with spectroscopic data (e.g., NMR chemical shifts) .

What spectroscopic techniques are most effective for characterizing the pyrrolidinylcarbonylmethoxy substituent in acetophenone derivatives?

Basic Research Question

Key techniques include:

- NMR : and NMR to identify substituent connectivity (e.g., aromatic protons at δ 6.8–7.8 ppm, carbonyl carbons at δ 190–210 ppm) .

- IR : Detect carbonyl stretches (~1700 cm) and ether linkages (~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .

How can researchers resolve contradictions in reaction mechanisms observed for acetophenone derivatives?

Advanced Research Question

Conflicting pathways (e.g., phenacyl chloride anion rearrangement vs. nucleophilic substitution) require mechanistic validation. For example, kinetic isotope effects (KIE) or trapping experiments with radical scavengers can distinguish between concerted vs. stepwise mechanisms .

Methodological Insight : Use -labeling to track oxygen migration in carbonyl groups or employ transient absorption spectroscopy to detect short-lived intermediates .

What strategies improve the regioselectivity of substitutions on the acetophenone aromatic ring?

Advanced Research Question

Electron-donating groups (e.g., methoxy) direct electrophilic substitution to the para position. For 4'-pyrrolidinylcarbonylmethoxy-acetophenone, steric hindrance from the pyrrolidine group may favor meta substitution. Computational modeling (DFT) can predict substituent effects .

Methodological Insight : Introduce directing groups (e.g., boronates) or use transition-metal catalysts (Pd, Cu) for cross-coupling reactions to override inherent regioselectivity .

How does the pyrrolidinylcarbonylmethoxy group influence the compound’s biochemical interactions?

Advanced Research Question

The pyrrolidine moiety may enhance solubility and binding to biological targets (e.g., enzymes or receptors). Proteomics studies on similar compounds (e.g., 4’-(2,4-Difluorophenoxy)acetophenone) suggest utility in protein interaction assays .

Methodological Insight : Perform molecular docking simulations (AutoDock, Schrödinger) to predict binding affinities. Validate with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

What are common pitfalls in synthesizing acetophenone derivatives with bulky substituents, and how can they be mitigated?

Basic Research Question

Bulky groups (e.g., pyrrolidinylcarbonylmethoxy) may hinder reaction progress due to steric effects. For example, incomplete acylation or side reactions (e.g., Fries rearrangement) are common .

Methodological Insight : Use slow addition of reagents, low temperatures, or protective groups (e.g., silyl ethers) to stabilize intermediates. Monitor reactions via TLC or HPLC-MS .

How do solvent polarity and proticity affect the photochemical behavior of 4'-pyrrolidinylcarbonylmethoxy-acetophenone?

Advanced Research Question

Acetophenone derivatives exhibit solvent-dependent photodissociation. Polar aprotic solvents (e.g., acetonitrile) stabilize excited states, while protic solvents (e.g., methanol) may quench reactivity via hydrogen bonding .

Methodological Insight : Conduct UV-Vis spectroscopy in varying solvents and correlate with TD-DFT calculations to map excited-state dynamics .

Data Contradiction Analysis Example

Conflicting reports on reaction pathways (e.g., ’s Path C vs. D) require systematic validation:

Reproduce experiments under identical conditions.

Isolate intermediates (e.g., phenacyl chloride) via column chromatography.

Theoretical modeling to assess thermodynamic feasibility of competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。